1-(3-Isopropyl-4-methoxyphenyl)propan-2-one 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975459
InChI: InChI=1S/C13H18O2/c1-9(2)12-8-11(7-10(3)14)5-6-13(12)15-4/h5-6,8-9H,7H2,1-4H3
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one

CAS No.:

Cat. No.: VC15975459

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one -

Specification

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one
Standard InChI InChI=1S/C13H18O2/c1-9(2)12-8-11(7-10(3)14)5-6-13(12)15-4/h5-6,8-9H,7H2,1-4H3
Standard InChI Key WJOPNGFGZROXGO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=CC(=C1)CC(=O)C)OC

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one, reflecting its methoxy group at the para position, isopropyl substituent at the meta position, and ketone functional group at the propan-2-one moiety. Its molecular formula, C₁₃H₁₈O₂, corresponds to a molecular weight of 206.28 g/mol, as calculated from isotopic composition.

Table 1: Key Identifiers of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one

PropertyValueSource
IUPAC Name1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight206.28 g/mol
SMILESCC(C)C1=C(C=CC(=C1)CC(=O)C)OC
InChIKeyWJOPNGFGZROXGO-UHFFFAOYSA-N
PubChem CID73554625

Structural Features

The compound’s structure comprises a phenyl ring substituted with a methoxy group (-OCH₃) at position 4 and an isopropyl group (-CH(CH₃)₂) at position 3. The propan-2-one moiety (-CO-CH₂-) is attached to the aromatic ring, creating a conjugated system that influences its reactivity and spectroscopic behavior . The isopropyl and methoxy groups introduce steric hindrance and electron-donating effects, respectively, which may modulate its chemical stability and interactions .

Synthesis Methods

Hypothetical Synthesis Pathways

While no explicit synthesis protocol for 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one is documented, analogous β-aryl ketone syntheses suggest viable routes :

Optimization Considerations

  • Catalyst Selection: Pd(II) catalysts, as demonstrated in the synthesis of 3-(4-Methoxyphenyl)-1-p-tolylpropan-1-one, enhance yield and selectivity .

  • Solvent Systems: Toluene and ethyl acetate/hexane mixtures are effective for azeotropic water removal and chromatographic purification, respectively .

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals for the compound include:

  • δ 1.2–1.4 ppm (doublet): Methyl protons of the isopropyl group.

  • δ 3.8 ppm (singlet): Methoxy (-OCH₃) protons.

  • δ 2.1–2.3 ppm (singlet): Methyl ketone protons.

  • δ 7.2–7.6 ppm (multiplet): Aromatic protons .

In ¹³C NMR, key resonances would appear at:

  • δ 207–210 ppm: Carbonyl carbon.

  • δ 55–60 ppm: Methoxy carbon.

  • δ 20–30 ppm: Isopropyl methyl carbons .

Infrared (IR) Spectroscopy

The IR spectrum is expected to show:

  • ~1680 cm⁻¹: Strong absorption for the carbonyl (C=O) stretch.

  • ~1250 cm⁻¹: C-O stretching of the methoxy group.

  • ~2960 cm⁻¹: C-H stretching vibrations from the isopropyl and methyl groups.

Table 2: Predicted Spectroscopic Data

TechniqueKey SignalsFunctional Group
¹H NMRδ 2.1 (s, 3H), δ 3.8 (s, 3H)Ketone, Methoxy
¹³C NMRδ 208 ppm, δ 56 ppmCarbonyl, Methoxy
IR1680 cm⁻¹, 1250 cm⁻¹C=O, C-O

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